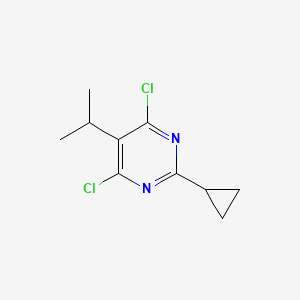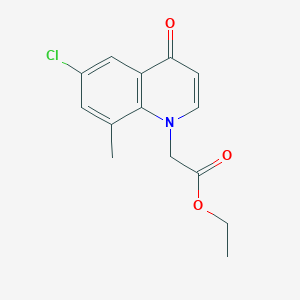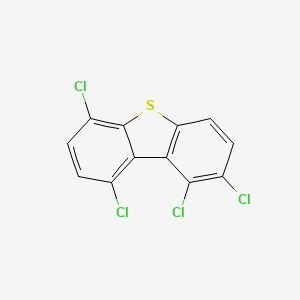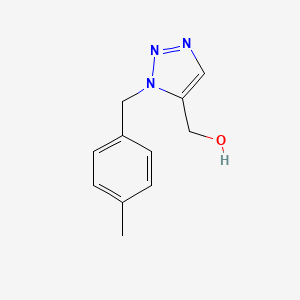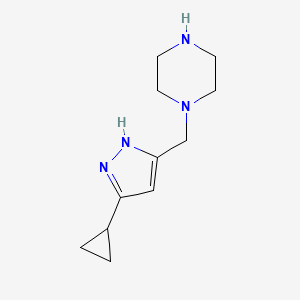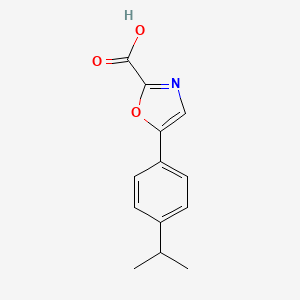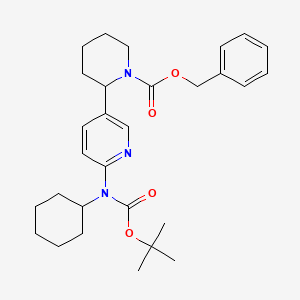
Benzyl 2-(6-((tert-butoxycarbonyl)(cyclohexyl)amino)pyridin-3-yl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 2-(6-((tert-butoxycarbonyl)(cyclohexyl)amino)pyridin-3-yl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a pyridine ring, and a tert-butoxycarbonyl (Boc) protecting group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(6-((tert-butoxycarbonyl)(cyclohexyl)amino)pyridin-3-yl)piperidine-1-carboxylate typically involves multiple steps, including the protection of functional groups, formation of the piperidine and pyridine rings, and coupling reactions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
Benzyl 2-(6-((tert-butoxycarbonyl)(cyclohexyl)amino)pyridin-3-yl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
科学的研究の応用
Benzyl 2-(6-((tert-butoxycarbonyl)(cyclohexyl)amino)pyridin-3-yl)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: It may be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Benzyl 2-(6-((tert-butoxycarbonyl)(cyclohexyl)amino)pyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Similar compounds include other piperidine and pyridine derivatives with tert-butoxycarbonyl protecting groups. Examples include:
- Benzyl 2-(6-((tert-butoxycarbonyl)(cyclohexyl)amino)pyridin-3-yl)piperidine-1-carboxylate analogs with different substituents on the piperidine or pyridine rings.
- Compounds with similar structural motifs but different protecting groups or functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C29H39N3O4 |
|---|---|
分子量 |
493.6 g/mol |
IUPAC名 |
benzyl 2-[6-[cyclohexyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridin-3-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C29H39N3O4/c1-29(2,3)36-28(34)32(24-14-8-5-9-15-24)26-18-17-23(20-30-26)25-16-10-11-19-31(25)27(33)35-21-22-12-6-4-7-13-22/h4,6-7,12-13,17-18,20,24-25H,5,8-11,14-16,19,21H2,1-3H3 |
InChIキー |
RLLUZDAAYFSLNB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N(C1CCCCC1)C2=NC=C(C=C2)C3CCCCN3C(=O)OCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



